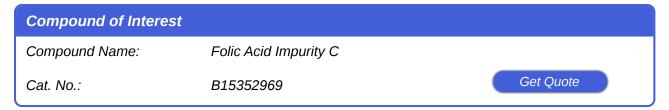


Application Notes and Protocols for Folic Acid Impurity C Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic Acid Impurity C, chemically known as (2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino] pentanedioic acid, is a specified impurity of Folic Acid listed in the European Pharmacopoeia (EP).[1][2][3] As a crucial B vitamin, the purity of Folic Acid in pharmaceutical formulations is of paramount importance for its safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4][5]

The **Folic Acid Impurity C** reference standard is a highly purified and well-characterized chemical substance intended for use in analytical procedures to identify and quantify this specific impurity in Folic Acid raw materials and pharmaceutical products. Its primary applications include:

- Peak identification: To confirm the identity of **Folic Acid Impurity C** in a chromatogram based on its retention time.
- Quantitative analysis: To accurately determine the concentration of Folic Acid Impurity C in a sample by creating a calibration curve.



- Method validation: To assess the performance of analytical methods, including specificity, linearity, accuracy, and precision.[6][7]
- System suitability testing: To ensure that the analytical system is performing adequately before sample analysis.[8]

This document provides detailed application notes and protocols for the effective use of the **Folic Acid Impurity C** reference standard.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Folic Acid and its related substances due to its high resolution, sensitivity, and accuracy.[6][7][9] A typical reversed-phase HPLC method is described below.

Recommended HPLC Parameters

The following table summarizes the recommended chromatographic conditions for the analysis of **Folic Acid Impurity C**.

Parameter	Recommended Condition
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol and Acetate buffer pH 5.2 (50:50 v/v) [10]
Flow Rate	1.0 mL/min[10]
Detection Wavelength	240 nm[10]
Injection Volume	20 μL[10]
Column Temperature	25°C[10]

Experimental ProtocolsPreparation of Solutions



- Prepare an acetate buffer by dissolving a suitable amount of ammonium acetate in water and adjusting the pH to 5.2 with glacial acetic acid.
- Mix the acetate buffer and methanol in a 50:50 (v/v) ratio.
- Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
- Accurately weigh approximately 10 mg of Folic Acid Impurity C reference standard into a 100 mL volumetric flask.
- Dissolve in a small amount of the mobile phase (sonication may be required for complete dissolution).
- Dilute to volume with the mobile phase to obtain a concentration of approximately 100 $\mu g/mL$.
- Prepare a series of calibration standards by diluting the Folic Acid Impurity C Reference Standard Stock Solution (Stock A) with the mobile phase to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 μg/mL).
- Weigh and finely powder a representative number of Folic Acid tablets.
- Accurately weigh a portion of the powder equivalent to 5 mg of Folic Acid into a 50 mL volumetric flask.
- Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.[10]
- Dilute to volume with the mobile phase and mix well.
- Centrifuge a portion of the solution at 3500 rpm for 10 minutes.[10]
- Pipette 1.0 mL of the supernatant into a 10 mL volumetric flask and dilute to volume with the mobile phase.[10]

Chromatographic Procedure

• Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.



- Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
- Inject the prepared calibration standards in ascending order of concentration.
- Inject the prepared sample solution.
- Record the chromatograms and integrate the peak areas.

Data Analysis

- Construct a calibration curve by plotting the peak area of Folic Acid Impurity C against its
 concentration for the calibration standards.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
- Calculate the concentration of Folic Acid Impurity C in the sample solution using the regression equation.
- Determine the amount of **Folic Acid Impurity C** in the original sample, taking into account the dilution factors.

System Suitability Testing

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8] The following parameters should be evaluated:



Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	Not more than 2.0 for the Folic Acid Impurity C peak.
Theoretical Plates (N)	Not less than 2000 for the Folic Acid Impurity C peak.
Relative Standard Deviation (RSD)	Not more than 2.0% for six replicate injections of a standard solution.
Resolution (Rs)	The resolution between the Folic Acid peak and the Folic Acid Impurity C peak should be not less than 1.5.

Quantitative Data Summary

The following table presents typical validation data for an HPLC method for the determination of **Folic Acid Impurity C**.

Parameter	Typical Value/Range
Linearity Range	0.1 - 5.0 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Limit of Detection (LOD)	~ 0.03 μg/mL
Limit of Quantification (LOQ)	~ 0.1 μg/mL
Accuracy (Recovery)	98.0% - 102.0%
Precision (RSD)	≤ 2.0%

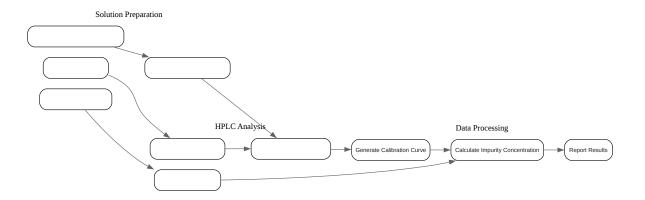
Acceptance Criteria

Pharmacopoeial limits for **Folic Acid Impurity C** in Folic Acid drug substance are typically stringent. The European Pharmacopoeia specifies the following limit:



Impurity	Acceptance Criterion
Folic Acid Impurity C	Not more than 0.5%[5]

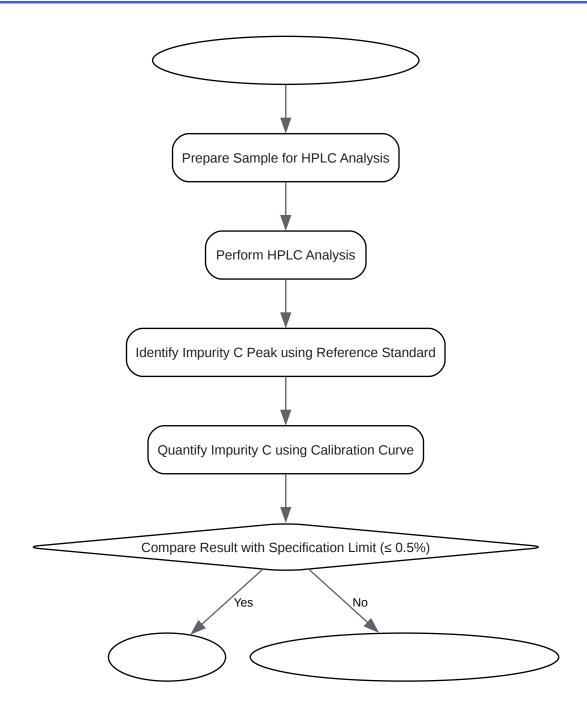
Visualizations



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Caption: Experimental workflow for the quantification of Folic Acid Impurity C.





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Caption: Logical workflow for quality control testing of Folic Acid Impurity C.

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